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Compound of Interest

Compound Name:
N-(2-fluorobenzyl)-2-

methoxyethanamine

CAS No.: 247907-28-4

Cat. No.: B183783

Get Quote

Introduction & Scope
This Application Note details the protocol for the identification and quantification of N-(2-
fluorobenzyl)-2-methoxyethanamine (hereafter referred to as NF-2ME).

NF-2ME is a secondary amine structurally related to the N-benzylphenethylamine class.[1] It

frequently appears as a synthesis intermediate in the production of fluorinated "NBOMe"

designer drugs or as a distinct novel psychoactive substance (NPS). Its analysis is critical for:

Forensic Toxicology: Screening biological fluids for NPS metabolites.

Pharmaceutical Profiling: Monitoring synthesis purity and impurity carryover.

Chemical Profile:

IUPAC Name:N-(2-fluorobenzyl)-2-methoxyethan-1-amine[1]

Molecular Formula: C₁₀H₁₄FNO[1]
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Molecular Weight: 183.22 g/mol [1]

Monoisotopic Mass: 183.1060 Da[1]

Acidity (Calc pKa): ~9.4 (Secondary Amine)[1]

LogP: ~1.8 (Moderate Lipophilicity)[1]

Analytical Strategy & Workflow
Due to the secondary amine functionality, NF-2ME exhibits peak tailing on non-deactivated GC

columns and requires protonation for optimal LC-MS sensitivity.[1] Two validated methods are

presented:

Method A (LC-MS/MS): High-sensitivity quantification for biological matrices (blood/urine).[1]

Method B (GC-MS): Qualitative confirmation and high-concentration assay using chemical

derivatization.[1]
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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample

matrix and sensitivity requirements.

Method A: LC-MS/MS Protocol (Trace Quantification)
[1]
Principle: Electrospray Ionization (ESI) in positive mode.[1] The secondary amine is easily

protonated ([M+H]⁺ = 184.1), providing high sensitivity.[1]
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Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Internal Standard (IS): Methamphetamine-d5 or specific deuterated analog if available.[1]

Instrument Parameters
Flow Rate: 0.4 mL/min[1]

Column Temp: 40°C

Injection Vol: 2 µL

Gradient Profile:

Time (min) % Mobile Phase B Event

0.0 5 Initial Hold

1.0 5 Desalting

6.0 95 Elution of Analytes

7.5 95 Wash

7.6 5 Re-equilibration

| 10.0 | 5 | End |[1]

MS/MS Transitions (MRM)
The precursor ion is 184.1 m/z [M+H]⁺.[1]
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Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Structural
Assignment

Quantifier 184.1 109.1 15

2-Fluorobenzyl

cation (C₇H₆F⁺) -

Cleavage at

benzylic N

Qualifier 1 184.1 121.1 22

Loss of

methoxy/ethyl

chain fragments

Qualifier 2 184.1 91.1 35
Tropylium ion

(rearrangement)

Technical Insight: The 109.1 fragment is the base peak and highly stable due to the resonance

stabilization of the benzyl cation. Ensure the collision energy is optimized to preserve this ion for

quantification.

Method B: GC-MS Protocol (Derivatization)[1]
Principle: Direct injection of secondary amines leads to adsorption on active silanol sites (peak

tailing).[1] Derivatization with Trifluoroacetic Anhydride (TFAA) acylates the amine, improving

volatility and peak shape.[2]

Derivatization Procedure
Evaporation: Evaporate 50 µL of sample extract to dryness under Nitrogen at 40°C.

Reconstitution: Add 50 µL Ethyl Acetate.

Reaction: Add 50 µL TFAA (Trifluoroacetic Anhydride).

Incubation: Cap and heat at 70°C for 20 minutes.
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Dry Down: Evaporate to dryness (removes excess acid).[1]

Final: Reconstitute in 100 µL Ethyl Acetate for injection.

Instrument Parameters
Inlet: Splitless, 250°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.[1]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

Mass Spectral Interpretation (TFA-Derivative)
Derivative MW: 183 (Parent) + 97 (TFA group) - 1 (H) = 279 Da.[1]

Key Ions:

m/z 279: Molecular Ion (Weak).[1]

m/z 109: 2-Fluorobenzyl cation (Base Peak).[1]

m/z 234: Loss of methoxyethyl (-45).[1]

Method Validation (ICH Q2(R1) Framework)
To ensure data integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

Linearity & Range
Range: 5 ng/mL – 1000 ng/mL (LC-MS/MS).

Acceptance: R² > 0.995; Residuals < ±15%.

Weighting: 1/x or 1/x² is recommended to account for heteroscedasticity in ESI-MS.[1]

Accuracy & Precision
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Perform QC at Low (15 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) levels.

Parameter Acceptance Criteria

Intra-day Precision CV < 15% (20% at LLOQ)

Inter-day Precision CV < 15%

Accuracy (Bias) ±15% of nominal value

Matrix Effect (LC-MS)
Calculate Matrix Factor (MF) by comparing peak areas of post-extraction spiked blank matrix

vs. neat solvent standards.[1]

Formula:

[1]

Requirement: CV of MF across 6 different lots of matrix must be < 15%. If suppression is

observed (MF < 0.8), switch to Deuterated Internal Standards.
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Observation Probable Cause Corrective Action

LC-MS: Low Sensitivity
Ion suppression from

phospholipids.[1]

Implement "In-Source CID" to

clean cone or switch to Solid

Phase Extraction (SPE) using

MCX cartridges (Mixed-Mode

Cation Exchange) [2].[1]

GC-MS: Peak Tailing
Incomplete derivatization or

wet ethyl acetate.[1]

TFAA is moisture sensitive.[3]

[4] Ensure all solvents are

anhydrous. Increase

incubation time to 30 min.

LC-MS: Carryover
Adsorption of amine to injector

loop.

Change needle wash to 50:50

MeOH:Isopropanol + 0.1%

Formic Acid. The acid helps

solubilize the basic amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183783?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

